4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-nitropyridine with methylamine, followed by reduction and cyclization to form the desired product. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the chlorine and methyl substituents, making it less reactive in certain chemical reactions.
4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring, offering different chemical and biological properties.
Uniqueness
The presence of the chlorine atom at the 4-position and the methyl group at the 1-position in 4-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. These structural features can influence its interaction with molecular targets and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7(12)4-5-6(9)2-3-10-8(5)11/h2-3H,4H2,1H3 |
InChI Key |
AUQRKOKISJQOJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
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